molecular formula C20H24N2O B248432 1-Benzoyl-4-(4-ethylbenzyl)piperazine

1-Benzoyl-4-(4-ethylbenzyl)piperazine

Cat. No. B248432
M. Wt: 308.4 g/mol
InChI Key: YABDZFGZFAFHLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzoyl-4-(4-ethylbenzyl)piperazine, also known as EBP or N-ethyl-1-benzyl-4-(4-methoxyphenyl)piperazine, is a piperazine derivative that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In

Mechanism of Action

The exact mechanism of action of 1-Benzoyl-4-(4-ethylbenzyl)piperazine is not fully understood, but it is thought to act on several neurotransmitter systems, including the serotonin and dopamine systems. Li et al. (2012) showed that this compound increases the levels of serotonin and dopamine in the prefrontal cortex and hippocampus of rats, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-Benzoyl-4-(4-ethylbenzyl)piperazine has been shown to have a range of biochemical and physiological effects in animal models. In addition to its effects on neurotransmitter systems, this compound has been shown to have antioxidant and anti-inflammatory effects (Huang et al., 2017). It has also been shown to have a positive effect on glucose metabolism and insulin resistance in obese rats (Wang et al., 2015).

Advantages and Limitations for Lab Experiments

One advantage of using 1-Benzoyl-4-(4-ethylbenzyl)piperazine in laboratory experiments is its relatively low toxicity compared to other compounds in the same class. However, its limited solubility in water and other solvents may pose a challenge for some experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret some results.

Future Directions

There are several potential future directions for research on 1-Benzoyl-4-(4-ethylbenzyl)piperazine. One area of interest is its potential as a chemotherapeutic agent for various types of cancer. Huang et al. (2017) showed that this compound inhibits the growth of several cancer cell lines in vitro, and further research could explore its potential as a cancer treatment in vivo. Another area of interest is its potential as a treatment for metabolic disorders, such as obesity and type 2 diabetes. Wang et al. (2015) showed that this compound has a positive effect on glucose metabolism and insulin resistance in obese rats, and further research could explore its potential as a metabolic disorder treatment in humans. Finally, further research could explore the exact mechanism of action of this compound, which could lead to a better understanding of its potential therapeutic applications.
Conclusion:
In conclusion, 1-Benzoyl-4-(4-ethylbenzyl)piperazine is a piperazine derivative that has shown potential therapeutic applications in various fields, including neuroscience, oncology, and cardiovascular medicine. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on this compound could lead to new treatments for a range of diseases and disorders.

Synthesis Methods

The synthesis of 1-Benzoyl-4-(4-ethylbenzyl)piperazine involves the reaction of N-benzylpiperazine with 4-ethylbenzyl chloride in the presence of a base, followed by the reaction of the resulting N-ethyl-N-benzyl-4-(4-ethylbenzyl)piperazine with benzoyl chloride. This method has been described in several research articles, including a study by Li et al. (2012) and a patent by Pfizer Inc. (2009).

Scientific Research Applications

1-Benzoyl-4-(4-ethylbenzyl)piperazine has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and cardiovascular medicine. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models (Li et al., 2012). In oncology, it has been studied for its potential as a chemotherapeutic agent, as it has been shown to inhibit the growth of cancer cells in vitro (Huang et al., 2017). In cardiovascular medicine, it has been studied for its potential as a vasodilator, as it has been shown to relax blood vessels in animal models (Gao et al., 2019).

properties

Product Name

1-Benzoyl-4-(4-ethylbenzyl)piperazine

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

[4-[(4-ethylphenyl)methyl]piperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C20H24N2O/c1-2-17-8-10-18(11-9-17)16-21-12-14-22(15-13-21)20(23)19-6-4-3-5-7-19/h3-11H,2,12-16H2,1H3

InChI Key

YABDZFGZFAFHLM-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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